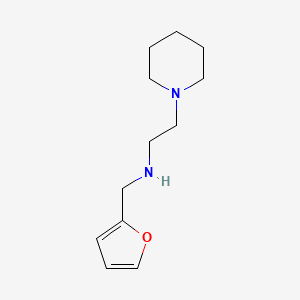

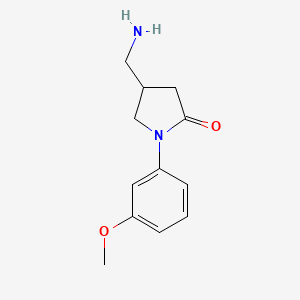

N-(2-Furylmethyl)-2-piperidin-1-ylethanamine

Overview

Description

N-(2-Furylmethyl)-2-piperidin-1-ylethanamine, also known as N-Furyl-2-piperidin-1-ylethanamine or N-Furyl-PEP, is an organic compound that is used in various scientific research applications. It is a heterocyclic amine with a piperidine ring and a 2-furylmethyl side chain. It is a colorless crystalline solid with a melting point of 72-76°C, and is soluble in organic solvents such as ethanol, methanol, and dimethylformamide. N-Furyl-PEP is a versatile compound that has been used in a variety of research applications, including drug synthesis, drug delivery, and enzyme inhibition.

Scientific Research Applications

-

Field : Catalysis and Fuel Technology

- Application : The selective oxidation of 5-hydroxymethyl furfural (HMF) to 2,5-diformylfuran (DFF) is a rapidly growing research area due to its importance in fuel technology .

- Method : A new heterogeneous catalyst for the oxidation of HMF to DFF in an aqueous medium using a carbon soot (from candle light) deposited on magnetite (Fe 3 O 4 @C) has been reported .

- Results : The potentiality of this catalyst has been realized in the direct production of DFF from biomass (using either fructose or glucose) with high conversions via two consecutive steps involving dehydration and oxidation .

-

- Application : Furan compounds, including 5-hydroxymethylfurfurol (5-HMF), are being extensively used as a transformation platform .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these applications were not specified in the source .

- Field : Biomass Conversion and Biorefinery

- Application : The renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, with potential applications as sustainable chemical building units .

- Method : The synthesis starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate as the catalyst afforded good to excellent isolated yields of the acrylic acids under solvent-free conditions .

- Results : The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .

- Field : Organic Synthesis

- Application : The synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals .

- Method : The synthesis starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate as the catalyst afforded good to excellent isolated yields of the acrylic acids under solvent-free conditions .

- Results : The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .

properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-piperidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-2-7-14(8-3-1)9-6-13-11-12-5-4-10-15-12/h4-5,10,13H,1-3,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYJWYBKBPPUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Furylmethyl)-2-piperidin-1-ylethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol](/img/structure/B1386677.png)

![(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386679.png)

![Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine](/img/structure/B1386680.png)

![1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine](/img/structure/B1386686.png)

![3-Ethyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B1386687.png)

![5-Methyl-2-[2-(2-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1386688.png)

![3-Ethyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1386690.png)